molecular formula C19H20F2N2O B2432412 1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide CAS No. 2309340-70-1

1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide

Cat. No.: B2432412
CAS No.: 2309340-70-1
M. Wt: 330.379
InChI Key: GOBKNJNHCHXGHU-UHFFFAOYSA-N
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Description

1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoroethyl group, a naphthalene moiety, and a spirocyclic structure, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide typically involves the incorporation of the difluoroethyl group into the molecule. One common method involves the use of hypervalent iodine reagents for the electrophilic difluoroethylation of nucleophiles such as thiols, amines, and alcohols . The reaction conditions often include the use of (2,2-difluoro-ethyl)(aryl)iodonium triflate as the reagent, with the reaction proceeding via a ligand coupling mechanism .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of hypervalent iodine reagents and optimized reaction conditions can facilitate the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hypervalent iodine reagents, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . Reaction conditions often involve the use of solvents like acetonitrile (MeCN) and bases such as cesium carbonate (Cs2CO3) at elevated temperatures .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific nucleophiles and reaction conditions used. For example, difluoroethylated thiophenol can be obtained when thiophenol is used as the nucleophile .

Mechanism of Action

The mechanism of action of 1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide involves its interaction with specific molecular targets and pathways. The difluoroethyl group can modulate the lipophilicity and acidity of the compound, enhancing its affinity and specificity for drug targets . The presence of the naphthalene moiety and spirocyclic structure further contributes to its unique binding properties and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide is unique due to its combination of a difluoroethyl group, a naphthalene moiety, and a spirocyclic structure. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2,2-difluoro-N-(naphthalen-1-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c20-19(21)13-18(19)8-10-23(11-9-18)17(24)22-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7H,8-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBKNJNHCHXGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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